molecular formula C11H12F2O2 B8288136 2-(2,3-Difluorophenethyl)-1,3-dioxolane

2-(2,3-Difluorophenethyl)-1,3-dioxolane

Cat. No.: B8288136
M. Wt: 214.21 g/mol
InChI Key: HWRYZIVXGGSHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Difluorophenethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-[2-(2,3-difluorophenyl)ethyl]-1,3-dioxolane

InChI

InChI=1S/C11H12F2O2/c12-9-3-1-2-8(11(9)13)4-5-10-14-6-7-15-10/h1-3,10H,4-7H2

InChI Key

HWRYZIVXGGSHBW-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Well-dried (1,3-dioxolan-2-yl)methyltriphenyl phosphonium bromide (s27) (108.8 g) was mixed with THF (500 ml) under an atmosphere of nitrogen, and cooled to −10° C. Potassium t-butoxide (t-BuOK; 28.4 g) was added in two portions in the temperature range of −10° C. to −5° C. After 60 minutes of stirring at −10° C., 2,3-difluorobenzaldehyde (s26) (30.0 g) dissolved in THF (30 ml) was added dropwise in the temperature range of −10 to −5° C. After 30 minutes of stirring at 0° C., the reaction mixture was treated with water, and the aqueous layer was extracted with toluene. The combined organic layers were washed with water, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by column chromatography with toluene as an eluent and silica gel as a stationary phase powder. The purified product was dissolved in a mixed solvent of toluene (250 ml) and Solmix A-11 (250 ml), to which Pd/C (1.5 g) was added. The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption had ceased. After the reaction had been completed, Pd/C was removed, and then solvent was distilled off. The residue was purified by column chromatography with toluene as an eluent and silica gel as a stationary phase powder, and then by recrystallization from heptane to give 2-(2,3-difluorophenethyl)-1,3-dioxolane (s28) (37.9 g). The yield based on the compound (s26) was 83.8%.
Quantity
108.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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